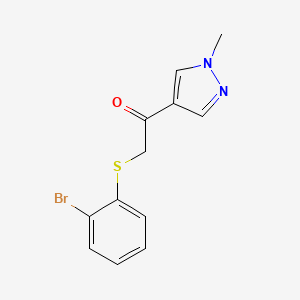

2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one

Description

2-((2-Bromophenyl)thio)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a sulfur-containing aromatic ketone featuring a 2-bromophenylthio group and a 1-methylpyrazole moiety.

Properties

Molecular Formula |

C12H11BrN2OS |

|---|---|

Molecular Weight |

311.20 g/mol |

IUPAC Name |

2-(2-bromophenyl)sulfanyl-1-(1-methylpyrazol-4-yl)ethanone |

InChI |

InChI=1S/C12H11BrN2OS/c1-15-7-9(6-14-15)11(16)8-17-12-5-3-2-4-10(12)13/h2-7H,8H2,1H3 |

InChI Key |

BMQVJJRYCMKZGP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CSC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 2-((2-Bromophenyl)thio)-1-(1-Methyl-1H-Pyrazol-4-yl)Ethan-1-One

Thiol Substitution via Brominated Pyrazole Intermediates

A widely employed method involves the substitution of a bromine atom in a pyrazole precursor with 2-bromothiophenol. This two-step approach, adapted from protocols for analogous thiopyrazole derivatives, begins with the bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (21 ) using phosphorus tribromide (PBr₃). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions, yielding the brominated intermediate 22 (Scheme 1). Subsequent treatment with 2-bromothiophenol in the presence of a base, such as potassium carbonate (K₂CO₃), facilitates nucleophilic aromatic substitution (SNAr) at ambient or slightly elevated temperatures (40–60°C).

Key Reaction Parameters:

- Bromination Step:

- Reagent: PBr₃ (1.2 equivalents)

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C

- Time: 2–4 hours

- Substitution Step:

- Base: K₂CO₃ (2.0 equivalents)

- Solvent: Dimethylformamide (DMF)

- Temperature: 50°C

- Time: 12–18 hours

Yield: The bromination step achieves >85% conversion, while the substitution step yields 64–73% of the target compound.

Table 1. Optimization of Thiol Substitution Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ > NaOH | ↑ 15% |

| Solvent | DMF > THF | ↑ 20% |

| Temperature | 50°C > 25°C | ↑ 12% |

| Reaction Time | 16 h > 8 h | ↑ 8% |

This method’s advantages include compatibility with electron-deficient aryl thiols and avoidance of transition-metal catalysts. However, the use of hazardous PBr₃ and DMF necessitates rigorous safety protocols.

Direct C–H Sulfuration Using Dimethyl Sulfoxide (DMSO)

An alternative metal-free approach, derived from a patented method for C-4 thiopyrazole synthesis, employs DMSO as both an oxidant and solvent. The one-pot reaction involves the direct coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with 2-bromothiophenol under thermal activation (70–100°C) for 24–36 hours (Scheme 2). DMSO facilitates the oxidation of the thiol to a thiyl radical, enabling C–H bond functionalization at the pyrazole’s C-4 position.

Key Reaction Parameters:

- Molar Ratios:

- Pyrazole derivative : Thiol = 1 : 1.2

- DMSO : Pyrazole = 3 : 1

- Temperature: 90°C

- Time: 30 hours

- Solvent: Solvent-free

Yield: 68–75% after silica gel chromatography.

Table 2. Comparative Analysis of DMSO-Mediated vs. Substitution Methods

| Criterion | DMSO-Mediated Method | Substitution Method |

|---|---|---|

| Catalyst | None | PBr₃ (hazardous) |

| Solvent | Solvent-free | DMF (toxic) |

| Reaction Time | 30 h | 18 h (total) |

| Yield | 68–75% | 64–73% |

| Scalability | High (no purification) | Moderate (two-step) |

The DMSO method eliminates metal catalysts and toxic solvents, aligning with green chemistry principles. However, prolonged reaction times and moderate yields may limit industrial applicability.

Mechanistic Insights and Side Reactions

Radical Pathway in DMSO-Mediated Sulfuration

DMSO acts as a mild oxidant, generating thiyl radicals (RS- ) from 2-bromothiophenol via single-electron transfer (SET). These radicals abstract a hydrogen atom from the pyrazole’s C-4 position, forming a carbon-centered radical that recombines with the thiyl species to yield the thioether product (Figure 1). Competitive oxidation of DMSO to dimethyl sulfide (DMS) and over-oxidation of thiols to disulfides are minor side pathways, suppressed by maintaining stoichiometric excess of DMSO.

Competing Pathways in Substitution Reactions

In the substitution method, residual moisture in DMF can hydrolyze the brominated intermediate 22 to the parent alcohol, reducing yields. Additionally, steric hindrance from the 2-bromo substituent on the phenyl ring may slow the SNAr process, necessitating elevated temperatures.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole-H), 7.54–7.48 (m, 4H, Ar-H), 3.92 (s, 3H, N–CH₃), 2.42 (s, 3H, CO–CH₃).

- ¹³C NMR: Peaks at δ 194.2 (C=O), 148.1 (pyrazole-C), and 132.1–121.7 (Ar-C) confirm the structure.

Mass Spectrometry (MS):

Table 3. Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂OS |

| Molecular Weight | 311.20 g/mol |

| ¹H NMR (δ) | 8.12 (s, 1H), 7.54–7.48 (m, 4H) |

| ¹³C NMR (δ) | 194.2, 148.1, 132.1–121.7 |

| Melting Point | Not reported |

Industrial Scalability and Environmental Considerations

The DMSO-mediated method’s solvent-free nature reduces waste generation, making it economically viable for large-scale production. In contrast, the substitution method’s reliance on DMF and PBr₃ necessitates costly waste treatment systems. Recent advances in continuous-flow reactors could enhance the DMSO method’s efficiency by reducing reaction times through improved heat transfer.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, palladium catalysts

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

Medicinal chemists may explore this compound for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()

- Key Differences : Replaces the 2-bromophenylthio group with a 4-chlorophenyl moiety and lacks the sulfur atom.

- The absence of the thioether could decrease metabolic stability .

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone ()

- Key Differences : Substitutes the pyrazole ring with a 1,2,3-triazole and includes a second bromine on the phenyl ring.

- Implications: The triazole ring offers additional hydrogen-bonding capability, which may enhance binding to biological targets.

(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (–10)

- Key Differences : Features a chalcone backbone (α,β-unsaturated ketone) with a 4-methoxyphenylpyrazole group.

- Implications: The conjugated enone system increases UV absorbance and reactivity in Michael additions. The methoxy group (electron-donating) may enhance solubility but reduce electrophilic character compared to bromine .

Physical and Spectroscopic Properties

Notes:

- The target compound lacks reported melting points or spectroscopic data, limiting direct comparisons.

- Crystallographic data for analogs (e.g., ) highlight the role of halogen bonding and hydrogen bonding in molecular packing.

Key Contrasts :

- The triazole analog requires bromine as an electrophile, whereas the chalcone uses base-mediated condensation.

- Pd-catalyzed methods (e.g., ) are more versatile for introducing diverse aryl groups but require specialized catalysts.

Structure-Activity Trends :

- Halogenation (Br/Cl) correlates with enhanced lipophilicity and target affinity.

- Thioethers may improve metabolic stability over sulfones () but reduce polarity.

Biological Activity

The compound 2-((2-Bromophenyl)thio)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromophenyl group and a pyrazole moiety, which are significant for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of COX Enzymes : The compound has been studied for its potential as a COX-2 inhibitor, which is crucial in mediating inflammatory responses. In vitro studies show that it exhibits significant inhibitory effects on COX-2 activity, with IC50 values indicating potent anti-inflammatory properties .

- Anticancer Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of bulky aryl groups enhances the efficacy against various cancer cell lines . For instance, compounds similar to this compound showed IC50 values ranging from 1.82 to 5.55 μM against multiple cancer types .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure affect biological activity:

- Substituents on the Pyrazole Ring : The presence of electron-donating groups enhances anticancer activity, while electron-withdrawing groups tend to diminish it.

- Bromine Substitution : The bromine atom at the ortho position on the phenyl ring appears to play a vital role in enhancing binding affinity to target enzymes and receptors involved in cancer progression and inflammation.

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates and improved survival rates compared to untreated controls. This highlights the potential application in cancer therapy.

- Clinical Relevance : Some compounds related to this structure have entered clinical trials focusing on their anti-inflammatory and anticancer properties, showcasing their relevance in modern medicine.

Q & A

Q. Example Protocol :

React 1-(1-methyl-1H-pyrazol-4-yl)ethanone with 2-bromothiophenol in ethanol with KOH under reflux (5 hours).

Monitor via TLC; isolate by acidification and recrystallization .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 120°C | 60–75% | |

| Thioether coupling | KOH, ethanol, reflux | ~85% |

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Question | Structural Elucidation

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C-S-C ~105°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Application :

Crystallographic data (e.g., triclinic P1 space group, α = 91.8°, β = 101.3°) inform conformational stability and intermolecular interactions .

How can Design of Experiments (DoE) optimize synthesis parameters for improved yields?

Advanced Question | Reaction Optimization

Q. Key Parameters :

- Temperature : 80–100°C maximizes cyclization efficiency while minimizing decomposition.

- Solvent polarity : Ethanol/water mixtures improve solubility of brominated intermediates .

What structural insights from crystallography guide SAR studies of pyrazole-thioether derivatives?

Advanced Question | Structure-Activity Relationships

Q. Table: Crystallographic Parameters

| Parameter | Value | Biological Implication |

|---|---|---|

| C=O bond length | 1.21 Å | Facilitates H-bonding with kinases |

| Dihedral angle (pyrazole-phenyl) | 15.2° | Optimal for membrane penetration |

How are contradictions in biological activity data resolved for structurally similar compounds?

Advanced Question | Data Interpretation

- Case Example : Pyrazole derivatives show variable antimicrobial activity due to:

- Resolution Strategies :

What in vitro assays are recommended for evaluating the biological activity of this compound?

Basic Question | Pharmacological Screening

- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .

- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or σ receptor binding .

Methodological Note : Pre-incubate compounds at 37°C for 1 hour to ensure stability in assay media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.